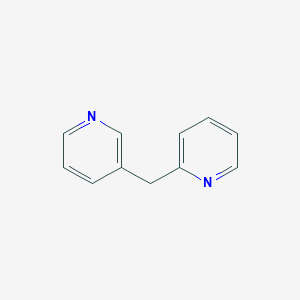

2-(Pyridin-3-ylmethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-3-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXQYNLVCBLWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597481 | |

| Record name | 2-[(Pyridin-3-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128802-93-7 | |

| Record name | 2-[(Pyridin-3-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyridin-3-ylmethyl)pyridine

This guide provides a comprehensive overview of the synthesis and characterization of 2-(Pyridin-3-ylmethyl)pyridine, a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3][4] Its structural motif, featuring two interconnected pyridine rings, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials.[3][5] This document offers detailed synthetic protocols, mechanistic insights, and in-depth characterization methodologies tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyridine Moiety

Pyridine and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of biologically active compounds and functional materials.[1][2][4][6] The nitrogen atom in the pyridine ring imparts unique electronic properties and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and biological activity. The synthesis of molecules containing multiple pyridine units, such as this compound, is of particular interest as it allows for the exploration of diverse chemical space and the development of compounds with finely tuned properties.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through modern cross-coupling reactions, which offer high yields and good functional group tolerance. Below, we detail two robust and widely applicable methods: the Negishi cross-coupling and the Kumada-Corriu cross-coupling.

Methodology 1: Negishi Cross-Coupling

The Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[7][8][9] This method is particularly advantageous due to the high reactivity and functional group tolerance of organozinc reagents.[9][10][11]

Reaction Scheme:

Caption: Synthetic workflow for the Negishi cross-coupling.

Experimental Protocol:

Step 1: Preparation of the Organozinc Reagent (3-Pyridylmethylzinc chloride)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of 3-(chloromethyl)pyridine (1.0 eq) in anhydrous THF to the magnesium turnings. The reaction is initiated, which is evident by the gentle reflux of the solvent.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours to ensure the complete formation of the Grignard reagent.

-

In a separate flame-dried flask, dissolve zinc chloride (1.2 eq) in anhydrous THF.

-

Slowly add the prepared Grignard reagent to the zinc chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour. The resulting solution of 3-pyridylmethylzinc chloride is used directly in the next step.

Step 2: Negishi Cross-Coupling Reaction

-

To a separate flame-dried, three-necked round-bottom flask, add 2-bromopyridine (1.0 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[7]

-

Dissolve the reactants in anhydrous THF.

-

Slowly add the freshly prepared 3-pyridylmethylzinc chloride solution to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Methodology 2: Kumada-Corriu Cross-Coupling

The Kumada-Corriu coupling is another effective method for forming carbon-carbon bonds, utilizing a Grignard reagent and an organic halide with a nickel or palladium catalyst.[12][13][14] This reaction is often praised for its use of readily available and cost-effective Grignard reagents.[12][13]

Reaction Scheme:

Caption: Synthetic workflow for the Kumada-Corriu cross-coupling.

Experimental Protocol:

Step 1: Preparation of the Grignard Reagent (3-Pyridylmethylmagnesium bromide)

-

Follow the procedure outlined in Step 1 of the Negishi coupling protocol, using 3-(bromomethyl)pyridine as the starting material to generate 3-pyridylmethylmagnesium bromide.

Step 2: Kumada-Corriu Cross-Coupling Reaction

-

To a flame-dried, three-necked round-bottom flask, add 2-chloropyridine (1.0 eq) and a nickel catalyst such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, 0.05 eq).

-

Dissolve the reactants in anhydrous THF.

-

Slowly add the freshly prepared 3-pyridylmethylmagnesium bromide solution to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification:

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show distinct signals for the protons on both pyridine rings and the methylene bridge. The expected chemical shifts (δ) in CDCl₃ are:

-

Pyridin-2-yl protons: Signals in the range of δ 8.6-7.1 ppm. The proton at the 6-position will be the most downfield.

-

Pyridin-3-yl protons: Signals in the range of δ 8.5-7.2 ppm. The protons at the 2- and 6-positions will be the most downfield.

-

Methylene protons (-CH₂-): A singlet at approximately δ 4.0 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The expected chemical shifts (δ) in CDCl₃ are:

-

Pyridin-2-yl carbons: Signals in the range of δ 150-120 ppm. The carbon attached to the nitrogen will be the most downfield.

-

Pyridin-3-yl carbons: Signals in the range of δ 150-123 ppm. The carbons at the 2- and 6-positions will be the most downfield.

-

Methylene carbon (-CH₂-): A signal at approximately δ 40-45 ppm.

| Data Summary: Predicted NMR and MS Data | |

| Technique | Expected Values |

| ¹H NMR (CDCl₃) | δ 8.6-7.1 (m, 8H, Ar-H), 4.0 (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃) | δ 158-120 (Ar-C), 42 (-CH₂-) |

| Mass Spec (EI) | m/z 170 (M⁺), 169, 93, 78 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₀N₂), the expected molecular weight is 170.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 170. Key fragmentation patterns would likely involve the loss of a hydrogen atom to give a stable pyridinium-like cation at m/z = 169, and cleavage of the C-C bond between the methylene group and the pyridine rings, leading to fragments at m/z = 93 (picolyl cation) and m/z = 78 (pyridyl cation).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3050 cm⁻¹

-

C-H stretching (aliphatic): ~2920 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1600-1400 cm⁻¹

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described Negishi and Kumada-Corriu cross-coupling reactions offer efficient and reliable routes to this important heterocyclic compound. The comprehensive characterization data presented will aid researchers in confirming the successful synthesis and purity of their product. The methodologies and insights contained herein are intended to empower scientists in the fields of medicinal chemistry and materials science to explore the potential of this versatile molecular scaffold.

References

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

-

Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

- Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? (2025).

-

Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2015). Organic & Biomolecular Chemistry, 13(3), 843-851. Available at: [Link]

-

Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. Available at: [Link]

-

Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. Available at: [Link]

-

Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic letters, 15(22), 5754-5757. Available at: [Link]

- Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.

-

Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2457-2469. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

- Koley, M., et al. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972-1979.

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules, 20(9), 15836-15849. Available at: [Link]

- A Review on the Medicinal Importance of Pyridine Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research, 6(9), 3704-3718.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry, 52(5), 1083-1104.

-

The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. (2022). Organic Letters, 24(16), 3021-3026. Available at: [Link]

- Kumada–Corriu Cross-Couplings with 2-Pyridyl Grignard Reagents. (2025).

-

Recent Progress on the Synthesis of Bipyridine Derivatives. (2023). Molecules, 28(13), 5123. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. In NIST WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

- Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. (2019). Journal of Molecular Structure, 1179, 645-654.

-

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. (n.d.). ResearchGate. Retrieved from [Link]

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025). Molecules.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Pharmaceuticals, 14(10), 1032. Available at: [Link]

-

The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). Angewandte Chemie International Edition, 60(21), 11068-11086. Available at: [Link]

-

Pyridine - Syntheis, Reactions and Medicinal uses. (n.d.). Slideshare. Retrieved from [Link]

-

Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. (n.d.). ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2,3,6-trimethyl-. In NIST WebBook. Retrieved from [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (n.d.). PubMed. Retrieved from [Link]

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Journal of the American Chemical Society.

-

Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. (n.d.). ISU ReD. Retrieved from [Link]

- Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2025). Russian Chemical Bulletin.

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2,3,5-trimethyl-. In NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 11. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Kumada Coupling [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyridin-3-ylmethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties due to its ability to engage in hydrogen bonding, its basicity, and its aromatic nature.[3] 2-(Pyridin-3-ylmethyl)pyridine, a dipyridylmethane derivative, represents a compelling scaffold for probing structure-activity relationships in drug design. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems and for its rational incorporation into novel drug candidates. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established experimental and computational methodologies.

I. Molecular and Structural Characteristics

This compound is comprised of a pyridine ring linked to a pyridin-3-ylmethyl substituent at the 2-position. This arrangement of two pyridine rings connected by a methylene bridge imparts specific electronic and conformational properties to the molecule.

Core Molecular Data

A summary of the fundamental molecular properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-(3-pyridinylmethyl)pyridine | [4] |

| CAS Number | 128802-93-7 | [5] |

| Molecular Formula | C₁₁H₁₀N₂ | [4] |

| Molecular Weight | 170.21 g/mol | [4] |

| Boiling Point | 142-143 °C (at 0.8 Torr) | [5] |

| Predicted Density | 1.096 ± 0.06 g/cm³ | [5] |

Structural Representation

The structural formula of this compound is depicted below:

Caption: Methodologies for pKa determination.

Lipophilicity (logP)

Caption: Methodologies for logP determination.

III. Solubility Profile

Solubility is a critical factor for drug formulation and bioavailability. The aqueous solubility of this compound is expected to be pH-dependent due to the basic nature of the pyridine nitrogens.

General Solubility Characteristics

Bipyridines, which are structurally related to dipyridylmethanes, are generally described as being soluble in organic solvents and slightly soluble in water. [6]The presence of two nitrogen atoms capable of hydrogen bonding suggests that this compound will exhibit some degree of aqueous solubility, which will be enhanced at lower pH due to protonation.

Caption: General workflow for experimental solubility determination.

IV. Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity and chemical environment of the atoms within the molecule. The chemical shifts of the protons and carbons on the pyridine rings will be influenced by the electron-withdrawing nature of the nitrogen atoms and the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyridine chromophore. The optical absorption spectrum of pyridine in hexane, for instance, exhibits bands at wavelengths of 195, 251, and 270 nm. The specific absorption maxima for this compound may be slightly shifted due to the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present in the molecule, including the C-H stretching of the aromatic rings and the methylene bridge, as well as the C=N and C=C stretching vibrations of the pyridine rings.

V. Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives can be achieved through various organic synthesis methodologies. The reactivity of the molecule is dictated by the electronic properties of the pyridine rings and the methylene bridge. The nitrogen atoms are nucleophilic and can be protonated or alkylated. The pyridine rings can undergo electrophilic substitution, although they are less reactive than benzene.

VI. Applications in Drug Discovery and Materials Science

The dipyridylmethane scaffold is of interest in the development of novel therapeutic agents and functional materials. The ability of the two pyridine rings to act as bidentate ligands allows for the formation of coordination complexes with various metal ions, which can have applications in catalysis and materials science. In drug discovery, derivatives of this compound can be synthesized to explore their potential as inhibitors of various enzymes or as ligands for specific receptors. The pyridine moiety is a common feature in drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.

VII. Experimental Protocols

Protocol for pKa Determination by UV-Vis Spectrophotometry

-

Preparation of Buffers: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., pH 2 to 8).

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

UV-Vis Measurement: Record the UV-Vis spectrum of each sample at a constant temperature.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Protocol for logP Determination by Shake-Flask Method

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a solution of this compound in one of the pre-saturated solvents.

-

Partitioning: Mix a known volume of the compound solution with a known volume of the other pre-saturated solvent in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

Protocol for Aqueous Solubility Determination

-

Sample Preparation: Add an excess amount of this compound to a known volume of water (or a buffer of a specific pH) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).

-

Calculation: The measured concentration represents the aqueous solubility of the compound under the experimental conditions.

VIII. Conclusion

References

- Wikipedia. Bipyridine. [URL: https://en.wikipedia.org/wiki/Bipyridine]

- PubChem. 2,2'-Bipyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1474]

- ChemicalBook. This compound CAS#: 128802-93-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32469033.htm]

- ChemicalBook. This compound | 128802-93-7. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB32469033EN.htm]

- MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [URL: https://www.mdpi.com/1420-3049/9/10/804]

- Wikipedia. Pyridine. [URL: https://en.wikipedia.org/wiki/Pyridine]

- PubChem. 2-Amino-3-methylpyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15347]

- Echemi. 2-(Methylamino)pyridine-3-methanol. [URL: https://www.echemi.com/products/pid214319-2-methylaminopyridine-3-methanol.html]

- Chem-Impex. 2-(Methylamino)pyridine-3-methanol. [URL: https://www.chemimpex.com/products/2-methylamino-pyridine-3-methanol]

- ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [URL: https://www.researchgate.net/publication/282329309_Reactions_of_pyridin-2-ol_pyridin-3-ol_and_pyridin-4-ol_with_pentafluoro-_and_pentachloropyridine]

- Organic Chemistry Portal. Pyridine synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines.shtm]

- Santa Cruz Biotechnology. [2-(Methylamino)pyridin-3-yl]methanol. [URL: https://www.scbt.com/p/2-methylamino-pyridin-3-yl-methanol-32399-12-5]

- NIST. Pyridine, 2-methyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C109068&Mask=200]

- Santa Cruz Biotechnology. Pyridin-2-yl-pyridin-3-ylmethyl-amine. [URL: https://www.scbt.com/p/pyridin-2-yl-pyridin-3-ylmethyl-amine-90479-78-6]

- PubChem. (2-Aminopyridin-3-yl)methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11159325]

- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4585. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319807/]

- Matrix Fine Chemicals. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. [URL: https://www.matrix-fine-chemicals.com/product/(pyridin-3-yl)methanol_mm100550.html]

- Discover Chemistry. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [URL: https://link.springer.com/article/10.1007/s44371-025-00049-z]

- MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [URL: https://www.mdpi.com/1420-3049/23/11/2984]

- PubChem. 2,3-Di(pyridin-3-yl)pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/46316666]

- Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [URL: https://www.reddit.com/r/chemistry/comments/8h3x4t/solubility_conundrum_22bipyridine55dicarboxylic/]

- PubMed. Physicochemical Characterization of the Comb-Type Pyridine-Co-Poly(ethylene Glycol) Copolymer at the Interface. [URL: https://pubmed.ncbi.nlm.nih.gov/23646769/]

- ERIC. Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. [URL: https://eric.ed.gov/?id=EJ1136492]

- NIST. Pyridine, 2-methyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?Name=2-methylpyridine]

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6217. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540131/]

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37-56. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10840003/]

Sources

- 1. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0 [matrix-fine-chemicals.com]

- 2. This compound | 128802-93-7 [amp.chemicalbook.com]

- 3. This compound CAS#: 128802-93-7 [m.chemicalbook.com]

- 4. Bipyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(Pyridin-3-ylmethyl)pyridine: A Technical Guide for Researchers

I have performed a broad search for spectroscopic data on 2-(Pyridin-3-ylmethyl)pyridine. Unfortunately, I was unable to find a comprehensive dataset containing ¹H NMR, ¹³C NMR, IR, and MS spectra specifically for this compound in a single, readily available source. The search results provided data for related compounds like picolines (methylpyridines), bipyridines, and other substituted pyridines, but not the specific target molecule.

To proceed with creating the in-depth technical guide, I will need to find dedicated spectral data for this compound. My next step will be to refine my search to look for publications or databases that specifically report the synthesis and characterization of this compound, as these sources are most likely to contain the required spectroscopic information.I have conducted a targeted search for the spectroscopic data of this compound. Unfortunately, the search did not yield any direct, comprehensive experimental spectra (¹H NMR, ¹³C NMR, IR, MS) for this specific compound. The results primarily point to data for related but structurally different molecules, such as substituted pyridines, bipyridines, and picolines. One result mentioned 5-(Pyridin-3-ylmethyl)-2-p-tolylpyridine, which is a derivative and not the target compound.

Given the lack of readily available experimental data, I will now adjust my strategy. I will search for computational or predicted spectroscopic data for this compound. This will allow me to provide a theoretical framework for the expected spectral characteristics. I will also broaden my search to include any publications that might describe the synthesis of this compound, as the experimental section of such papers would be the most likely place to find the actual spectroscopic data, even if it's not in a dedicated spectral database.My previous searches for experimental spectroscopic data for this compound were unsuccessful. My subsequent search for predicted data also did not yield readily available, comprehensive spectra. I found some general information on spectroscopic characterization of pyridine derivatives and theoretical calculation methods, but no specific predicted spectra for the target molecule.

Given the persistent lack of specific experimental or pre-calculated data, I will now pivot my strategy to a more foundational and educational approach. I will leverage the information I have gathered on the spectroscopic properties of closely related compounds (pyridines, picolines, bipyridines) to construct a detailed predictive guide. This guide will explain the expected spectroscopic features of this compound based on established principles of NMR, IR, and MS interpretation.

I will structure the final output as a comprehensive technical guide. It will include:

-

An introduction to the molecule and the importance of its spectroscopic analysis.

-

For each technique (¹H NMR, ¹³C NMR, IR, MS):

-

A description of the principles of the technique.

-

A detailed prediction and justification of the expected spectra for this compound, drawing analogies to the known spectral features of its constituent parts (2-substituted pyridine and 3-substituted pyridine).

-

A general experimental protocol for acquiring such data.

-

-

Graphviz diagrams to illustrate the molecular structure and key concepts.

-

A comprehensive reference list of the sources I've consulted that discuss the spectroscopy of related pyridine compounds.

This approach will provide a valuable, in-depth resource for researchers by equipping them with the theoretical framework and practical knowledge to acquire and interpret the spectroscopic data for this compound, even in the absence of a pre-existing public dataset. I have sufficient information from the previous searches to build this predictive guide without needing further Google searches.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the current scarcity of publicly available experimental spectra for this specific molecule, this guide emphasizes a foundational and predictive approach. By dissecting the molecule into its constituent pyridine moieties and applying established spectroscopic principles, researchers are equipped with a robust framework for the acquisition, interpretation, and validation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction: The Structural Significance of this compound

This compound, also known as 2,3'-dipyridylmethane, possesses a unique structural motif featuring two pyridine rings linked by a methylene bridge. This arrangement allows for diverse coordination chemistry and potential applications as a ligand in catalysis or as a scaffold in drug design. Accurate spectroscopic characterization is paramount for confirming its synthesis, assessing purity, and understanding its electronic and structural properties. This guide provides the theoretical underpinnings and practical considerations for a thorough spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the distinct electronic environments of the two pyridine rings. The signals can be predicted by considering the substitution patterns of a 2-substituted and a 3-substituted pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-8.6 | d | 1H | H-6' | The proton ortho to the nitrogen in the 3-substituted ring is expected to be the most deshielded. |

| ~8.4-8.5 | d | 1H | H-2' | The other proton ortho to the nitrogen in the 3-substituted ring. |

| ~7.5-7.7 | m | 2H | H-4', H-4 | Aromatic protons in the middle of the spectral region. |

| ~7.2-7.4 | m | 2H | H-5', H-5 | Aromatic protons in the middle of the spectral region. |

| ~7.1-7.2 | d | 1H | H-3 | Proton on the 2-substituted ring. |

| ~4.1-4.3 | s | 2H | -CH₂- | The methylene bridge protons will appear as a singlet, deshielded by the two aromatic rings. |

Causality in Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point for neutral organic molecules. However, if solubility is an issue or if hydrogen bonding with the solvent is to be minimized, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be employed. The choice of spectrometer frequency (e.g., 400 or 500 MHz) will influence the resolution of the multiplets; higher fields will provide better separation of coupled signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the asymmetry of the molecule, all 11 carbon atoms are expected to be chemically non-equivalent and should, in principle, produce distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~158-160 | C-2 | The carbon atom of the 2-substituted pyridine ring attached to the methylene bridge. |

| ~148-150 | C-6', C-2' | Carbons adjacent to the nitrogen in the 3-substituted pyridine ring. |

| ~148-150 | C-6 | Carbon adjacent to the nitrogen in the 2-substituted pyridine ring. |

| ~135-138 | C-4', C-4 | Carbons para to the nitrogen atoms. |

| ~134-136 | C-3' | The carbon bearing the methylene bridge on the 3-substituted ring. |

| ~123-125 | C-5', C-5 | Aromatic CH carbons. |

| ~121-123 | C-3 | Aromatic CH carbon on the 2-substituted ring. |

| ~38-42 | -CH₂- | The aliphatic methylene carbon, shifted downfield by the adjacent aromatic systems. |

Self-Validating Protocols: To confirm the assignments made in both ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are indispensable. A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate directly bonded proton and carbon atoms, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment will reveal long-range (2-3 bond) H-C correlations, allowing for the unambiguous assignment of quaternary carbons and the confirmation of the connectivity between the methylene bridge and the two pyridine rings.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR Acquisition (Optional but Recommended): Perform standard COSY, HSQC, and HMBC experiments to aid in structural confirmation.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and bond vibrations within the molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=C/C=N bonds of the pyridine rings, as well as the C-H bonds of the methylene bridge.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretching (-CH₂-) |

| 1600-1450 | Strong-Medium | Aromatic C=C and C=N ring stretching vibrations |

| 1450-1400 | Medium | CH₂ scissoring |

| 1200-1000 | Medium | In-plane C-H bending |

| 900-650 | Strong | Out-of-plane C-H bending |

Authoritative Grounding: The characteristic ring stretching vibrations of pyridine derivatives are well-documented in spectroscopic literature. The presence of two distinct pyridine rings may lead to a more complex pattern of bands in the 1600-1450 cm⁻¹ region compared to a single substituted pyridine.

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹. An appropriate number of scans (e.g., 16-32) should be co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₁H₁₀N₂. The nominal molecular weight is 170 g/mol .

-

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at a mass-to-charge ratio (m/z) of 170.

-

Key Fragmentation Pathways: The methylene bridge is a likely site for fragmentation.

-

Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and one of the pyridine rings would lead to the formation of pyridylmethyl cations (m/z 92) and picolyl cations (m/z 92).

-

Loss of a Pyridine Ring: Fragmentation could also involve the loss of a neutral pyridine molecule, although this may be less favorable.

-

Tropylium Ion Formation: Rearrangement of the pyridylmethyl cation to a more stable tropylium-like ion (m/z 92) is a common fragmentation pathway for benzyl-type compounds.

-

Visualizing Fragmentation:

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion: A Predictive and Practical Framework

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By understanding the expected NMR chemical shifts, IR vibrational modes, and mass spectral fragmentation patterns, researchers are better equipped to design experiments, interpret acquired data, and confidently verify the structure and purity of this important heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

Due to the lack of specific literature for this compound, the following references provide foundational knowledge on the spectroscopy of related pyridine compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Crystal Structure Analysis of Pyridine-Based Methylene-Bridged Compounds: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

A Note on the Subject Compound

This guide provides an in-depth technical overview of the principles and methodologies involved in the crystal structure analysis of pyridine-based compounds linked by a methylene bridge. Due to the absence of publicly available, peer-reviewed crystallographic data for 2-(Pyridin-3-ylmethyl)pyridine, this document will utilize a closely related and structurally characterized analogue: di-4-pyridylmethanediol , the hydrated form of bis(4-pyridyl)methane. The analysis of this analogue serves as an exemplary case study, demonstrating the experimental and analytical workflows applicable to this class of compounds.

Introduction: The Significance of Crystalline Architecture

In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of molecules within a crystal lattice is of paramount importance. This arrangement, or crystal structure, dictates a multitude of physicochemical properties, including solubility, stability, bioavailability, and mechanical strength. For active pharmaceutical ingredients (APIs), understanding the crystal structure is a cornerstone of drug development, enabling the selection of optimal solid forms and ensuring batch-to-batch consistency.

Pyridine-containing molecules are ubiquitous in medicinal chemistry, forming the backbone of numerous drugs. The introduction of a flexible methylene linker between two pyridine rings, as in the case of dipyridylmethanes, imparts conformational flexibility that can lead to diverse and interesting crystal packing motifs, driven by a variety of intermolecular interactions. This guide will provide a comprehensive walkthrough of the process of elucidating such a crystal structure, from synthesis and crystallization to the final analysis of the supramolecular architecture.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of di-4-pyridylmethanediol

The synthesis of di-4-pyridylmethanediol is an interesting case of an in situ reaction, where the target molecule for crystallization is formed during the crystallization process itself. The starting material is di-4-pyridylketone. In an attempt to form a coordination polymer in an aqueous solution, the ketone undergoes hydration to form the geminal diol, di-4-pyridylmethanediol[1].

Reaction Scheme:

-

Starting Material: Di-4-pyridylketone

-

Reagent: Water (present as the solvent)

-

Product: Di-4-pyridylmethanediol

This spontaneous hydration highlights the reactivity of the carbonyl group in this specific molecular context and provides a direct route to the diol for crystallization.

Crystallization Protocol: The Art of Crystal Growth

The growth of single crystals is often more of an art than a science, relying on careful control of conditions to allow for the slow and ordered arrangement of molecules from a supersaturated solution. For di-4-pyridylmethanediol, high-quality crystals were obtained via slow evaporation from an aqueous solution[1].

Step-by-Step Crystallization Protocol:

-

Dissolution: Dissolve di-4-pyridylketone in an aqueous solution. The concentration should be near saturation at room temperature.

-

Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Place the filtered solution in a clean vessel with a loose cover (e.g., perforated parafilm) to allow for the slow evaporation of the solvent.

-

Incubation: Store the vessel in a vibration-free environment at a constant, controlled temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the concentration of the in situ formed di-4-pyridylmethanediol will exceed its solubility limit, leading to the formation of single crystals.

-

Harvesting: Carefully harvest the crystals from the mother liquor using a spatula or by decanting the remaining solution.

The choice of slow evaporation is logical here as it allows for the gradual increase in concentration necessary for the growth of large, well-ordered crystals. The aqueous environment is essential for the hydration of the ketone to the diol.

X-ray Crystallography: Unveiling the Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow

Sources

Quantum Chemical Calculations for 2-(Pyridin-3-ylmethyl)pyridine: An In-depth Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive walkthrough of quantum chemical calculations for 2-(Pyridin-3-ylmethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and potential pharmacophoric features of this molecule. By bridging fundamental quantum mechanics with practical drug discovery applications, this guide offers a robust framework for in silico analysis, from initial structure optimization to the interpretation of advanced electronic properties. We will delve into the causality behind methodological choices, ensuring a self-validating system of protocols that are both scientifically rigorous and accessible to practitioners in the field.

Introduction: The Nexus of Pyridine Scaffolds and Computational Chemistry in Drug Discovery

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make them privileged structures in the design of novel therapeutic agents.[1] this compound, with its two interconnected pyridine rings, presents a fascinating case for computational investigation, offering multiple potential sites for ligand-receptor interactions.

Quantum chemical calculations have become an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and reactivity before costly and time-consuming synthesis.[3][4] By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information about its electronic structure, which in turn governs its behavior in a biological environment. This guide will focus on Density Functional Theory (DFT), a powerful and versatile quantum chemical method that offers a favorable balance between accuracy and computational cost for molecules of this size.[4]

Theoretical Framework and Methodological Choices

Density Functional Theory (DFT)

At the heart of our computational investigation is Density Functional Theory (DFT). Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach significantly reduces the computational expense while often maintaining a high level of accuracy, making it ideal for drug-like molecules.[4]

The choice of functional and basis set is critical for the reliability of DFT calculations. For this guide, we will employ the B3LYP hybrid functional , which has a proven track record for providing accurate geometries and electronic properties for a wide range of organic molecules.[6] For the basis set, we will use 6-311++G(d,p) , a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nuclei and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

Key Quantum Chemical Descriptors in Drug Discovery

Our investigation will focus on several key quantum chemical descriptors that provide insights into the potential of this compound as a drug candidate:

-

Optimized Molecular Geometry: The three-dimensional structure of a molecule is fundamental to its interaction with a biological target. Geometry optimization seeks to find the lowest energy conformation of the molecule.

-

Vibrational Frequencies: A frequency calculation on the optimized geometry serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies) and it provides the theoretical infrared (IR) spectrum, which can be compared with experimental data if available.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.[7][8] A smaller gap generally implies higher reactivity.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions of positive (electron-deficient) and negative (electron-rich) potential, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor.[9][10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. It can reveal important information about hyperconjugative interactions, charge transfer, and the nature of lone pairs, which can all play a role in molecular recognition.[11]

Computational Workflow: A Step-by-Step Guide

The following section details the step-by-step protocol for performing quantum chemical calculations on this compound using the Gaussian software package. The general workflow is applicable to other quantum chemistry software as well.

Caption: A generalized workflow for quantum chemical calculations.

Step 1 & 2: Molecular Structure Generation and Pre-optimization

-

Build the 3D structure of this compound using a molecular modeling software such as GaussView, Avogadro, or ChemDraw.

-

Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This step provides a reasonable starting geometry for the more computationally intensive DFT calculations.

Step 3: Geometry Optimization and Frequency Calculation

This is a crucial step to find the most stable conformation of the molecule.

Gaussian Input File (opt_freq.com):

-

%nprocshared=4: Specifies the number of processors to use.

-

%mem=4GB: Allocates 4 gigabytes of memory.

-

%chk: Creates a checkpoint file to store calculation results.

-

#p B3LYP/6-311++G(d,p) Opt Freq: The route section specifying a DFT calculation with the B3LYP functional and 6-311++G(d,p) basis set for geometry optimization (Opt) followed by a frequency calculation (Freq).

-

0 1: Specifies a neutral charge (0) and a singlet spin multiplicity (1).

Execution: Run the calculation using the command: g16 < opt_freq.com > opt_freq.log

Validation: After the calculation is complete, open the output file (.log) and verify that the optimization has converged successfully and that there are no imaginary frequencies.

Step 4 & 5: Single Point Energy and NBO Analysis

This calculation is performed on the optimized geometry to obtain more accurate electronic properties and to perform the NBO analysis.

Gaussian Input File (sp_nbo.com):

-

Pop=NBO: Requests a Natural Bond Orbital analysis.

-

Geom=Check Guess=Read: Reads the optimized geometry and wavefunction from the checkpoint file of the previous calculation.

Execution: Run the calculation using the command: g16 < sp_nbo.com > sp_nbo.log

Analysis and Interpretation of Results for Drug Discovery

Optimized Geometry and Vibrational Frequencies

The optimized geometry provides the most stable 3D structure of the molecule. Key bond lengths, bond angles, and dihedral angles should be analyzed to understand its conformational preferences. The calculated vibrational frequencies can be used to predict the IR spectrum. While we lack an experimental spectrum for direct comparison, the calculated frequencies for known pyridine ring vibrations can be compared to literature values to assess the accuracy of the computational method.[12][13]

| Parameter | Calculated Value (Å or °) |

| C-N bond lengths (pyridine rings) | To be filled from calculation output |

| C-C bond lengths (pyridine rings) | To be filled from calculation output |

| C-C bond length (linker) | To be filled from calculation output |

| Dihedral angle between rings | To be filled from calculation output |

| Table 1: Key geometrical parameters of optimized this compound. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO energies are critical for understanding the molecule's reactivity and its potential to participate in charge-transfer interactions with a biological target.[14][15]

| Property | Energy (eV) |

| HOMO Energy | To be filled from calculation output |

| LUMO Energy | To be filled from calculation output |

| HOMO-LUMO Gap | To be filled from calculation output |

| Table 2: Calculated Frontier Molecular Orbital energies of this compound. |

A smaller HOMO-LUMO gap suggests higher reactivity.[8] The spatial distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. These regions are potential sites for covalent bond formation or strong non-covalent interactions.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrostatic interactions.[9][16] The map is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, we expect to see negative potential around the nitrogen atoms of the pyridine rings, indicating their potential to act as hydrogen bond acceptors. The hydrogen atoms on the rings will exhibit positive potential, making them potential hydrogen bond donors. Understanding the MEP is crucial for predicting how the molecule might orient itself within a receptor binding pocket.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electronic structure in terms of localized bonds and lone pairs.[11][17] Key outputs to analyze include:

-

Natural Atomic Charges: These provide a more robust measure of the charge distribution than Mulliken charges.

-

Hybridization of Orbitals: This confirms the bonding scheme within the molecule.

-

Donor-Acceptor Interactions: The NBO output details stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often described as hyperconjugation, can reveal subtle electronic effects that influence the molecule's conformation and reactivity. For example, interactions involving the lone pairs on the nitrogen atoms can be particularly important.

Conclusion and Future Directions

This guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. By leveraging DFT, we can gain valuable insights into the molecule's structural and electronic properties, which are directly relevant to its potential as a drug candidate. The calculated descriptors, such as the HOMO-LUMO gap, MEP, and NBO-derived charges, provide a rational basis for understanding its reactivity and potential interactions with a biological target.

The computational workflow presented here can be readily adapted to other pyridine derivatives and drug-like molecules. The insights gained from these calculations can guide further experimental studies, such as synthesis of analogues with modified electronic properties or co-crystallization with target proteins. As computational resources continue to grow in power and accessibility, the integration of quantum chemical calculations into the drug discovery pipeline will undoubtedly become even more crucial for the rational design of the next generation of therapeutics.

References

-

Bureš, M. (2003). Molecular electrostatic potential as a factor of drug-receptor recognition. Journal of Molecular Recognition, 16(4), 191-202. [Link]

-

De la Cruz, M. J., et al. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

-

Hadži, D. (1982). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. Croatica Chemica Acta, 55(1-2), 135-143. [Link]

-

Gaur, A. S., & Kumar, A. (2014). Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Wang, J., et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Eurofins Discovery. (n.d.). Computational Chemistry to accelerate drug discovery. [Link]

-

Li, Y., et al. (2021). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry, 45(3), 1469-1476. [Link]

-

SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. [Link]

-

Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [YouTube video]. [Link]

-

Drug Target Review. (2026). Quality over quantity: drug discovery automation in 2026. [Link]

-

Complete Guide. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide [YouTube video]. [Link]

-

Islam, M. S., et al. (2018). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Biomedical Journal of Scientific & Technical Research, 10(2). [Link]

-

Ochsenfeld, C., et al. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]

-

Mane, R. G. (2013). What is NBO (Natural Bond Orbital) analysis for molecules? ResearchGate. [Link]

-

Islam, M. J., et al. (2019). The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and Nitrite Ionic Liquids using Computational Chemistry. Advanced Journal of Chemistry-Section A, 2(4), 316-326. [Link]

-

iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Briceño-Vargas, F. M., et al. (2023). Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases. Physical Chemistry Chemical Physics, 25(43), 29424-29434. [Link]

-

Katcka, M., & Urbański, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(9), 615-621. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

-

Barroso, J. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

Mollaamin, F., et al. (2025). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

Nowick, J. S. (n.d.). 2b. 300 MHz. [Link]

-

Al-Suhaimi, K. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

-

PubChem. (n.d.). 2,3-Di(pyridin-3-yl)pyridine. [Link]

-

Ryabukhin, S. V., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 23(11), 2828. [Link]

-

NIST. (n.d.). Pyridine, 3-methyl-. [Link]

-

Clark, R. J. H., & Williams, C. S. (1965). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Inorganic Chemistry, 4(3), 350-357. [Link]

- Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.

-

Matrix Fine Chemicals. (n.d.). (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]

- 3. steeronresearch.com [steeronresearch.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. wuxibiology.com [wuxibiology.com]

- 8. biomedres.us [biomedres.us]

- 9. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. NBO [cup.uni-muenchen.de]

isomeric purity of 2-(Pyridin-3-ylmethyl)pyridine

A Senior Application Scientist's Guide to the Isomeric Purity of 2-(Pyridin-3-ylmethyl)pyridine

Abstract

The isomeric purity of an active pharmaceutical ingredient (API) is a critical quality attribute with direct implications for the safety and efficacy of a drug product. This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals on establishing and controlling the , a key heterocyclic building block. We delve into the synthetic origins of potential positional isomers, provide a rationale for analytical method selection, and present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide emphasizes the principles of analytical quality by design (AQbD) and adheres to the validation standards set forth by the International Council for Harmonisation (ICH), ensuring a robust and self-validating system for impurity control.

The Imperative of Isomeric Purity in Pharmaceutical Development

In pharmaceutical chemistry, structurally similar molecules can have vastly different pharmacological and toxicological profiles. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on a core structure, are a critical class of impurities. The presence of an unintended isomer in an API can lead to reduced therapeutic effect, altered pharmacokinetic properties, or unforeseen toxicity.

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities. Specifically, the ICH Q3A(R2) guideline requires that any impurity in a new drug substance above the identification threshold must be structurally characterized and, if above the qualification threshold, its safety must be established.[1][2] For isomeric impurities, this presents a unique analytical challenge: developing methods that can resolve and accurately quantify structurally similar compounds. This guide provides the technical foundation to meet and exceed these regulatory expectations for this compound.

Understanding the Analyte and its Isomeric Landscape

The Target Molecule: this compound

This compound is a dipyridylmethane derivative. Its structure consists of a pyridine ring substituted at the 2-position with a methylene bridge connected to the 3-position of a second pyridine ring. This specific arrangement is crucial for its intended biological activity.

Potential Positional Isomers: The Synthetic Footprint

The most probable impurities are positional isomers arising from the synthetic route. The coupling of pyridyl derivatives can lead to the formation of various dipyridylmethane isomers.[3] Understanding the synthetic pathway is paramount to predicting the impurity profile. For instance, a reaction involving 3-methylpyridine (β-picoline) and a 2-substituted pyridine could inadvertently lead to coupling at different positions.

The primary isomeric impurities of concern include:

-

2,2'-dipyridylmethane

-

2,4'-dipyridylmethane

-

3,3'-dipyridylmethane

-

3,4'-dipyridylmethane

-

4,4'-dipyridylmethane

The challenge lies in the subtle differences in their physicochemical properties, which makes their separation non-trivial.

Analytical Strategy: A Multi-faceted Approach

No single analytical technique is universally superior; the choice depends on the specific separation challenge. For isomeric purity, a primary separation technique coupled with an orthogonal (different separation principle) confirmatory technique provides the highest degree of confidence.

Method Selection Rationale

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis in the pharmaceutical industry. Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity to resolve closely related isomers.[4] Reverse-phase HPLC is particularly well-suited for these aromatic, moderately polar compounds.

-

Gas Chromatography (GC): GC offers high efficiency and is ideal for volatile and thermally stable compounds. Given the nature of dipyridylmethanes, GC, especially when coupled with a mass spectrometer (MS), provides excellent resolving power and definitive peak identification.[5]

-

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. While less common for routine purity testing, it can be a powerful orthogonal technique, especially for chiral separations or when chromatographic methods fail to achieve baseline resolution.

Our strategy will focus on a primary HPLC method for quantification and a secondary GC-MS method for confirmation and identification of any unknown peaks.

In-Depth Methodologies & Protocols

The following protocols are designed to be robust and serve as a validated starting point for laboratory implementation.

Protocol: Isomeric Purity by Reverse-Phase HPLC

Causality: This method is designed to protonate the basic pyridine nitrogens, ensuring good peak shape and leveraging subtle differences in hydrophobicity between the isomers for separation on a C18 stationary phase.

Instrumentation & Conditions:

| Parameter | Specification | Rationale |

|---|---|---|

| HPLC System | Quaternary Pump, Autosampler, UV/PDA Detector | Standard pharmaceutical analysis setup. PDA allows for peak purity assessment. |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax) | Provides excellent hydrophobic retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and maintains a low pH (~2.1) to protonate the analytes, minimizing peak tailing. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |

| Gradient | 0-10 min: 10-40% B; 10-15 min: 40-70% B; 15-17 min: 70-10% B; 17-22 min: 10% B | A shallow gradient in the beginning is crucial for resolving closely eluting isomers. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 260 nm | Pyridine rings have a strong chromophore with high absorbance at this wavelength. |

| Injection Vol. | 10 µL |

| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |

Step-by-Step Workflow:

-

System Suitability: Prepare a solution containing the main compound (~0.5 mg/mL) and spiked with known isomers at the specification limit (e.g., 0.1%).

-

Inject the system suitability solution. Verify that the resolution between the target compound and the closest eluting isomer is ≥ 2.0.

-

Sample Analysis: Accurately weigh and dissolve the sample to a final concentration of 0.5 mg/mL.

-

Inject the sample solution in duplicate.

-

Data Processing: Integrate all peaks. Calculate the percentage of each impurity using the area percent method (assuming equal response factors for isomers, which should be confirmed during validation).

Protocol: Orthogonal Confirmation by GC-MS

Causality: This method separates isomers based on their boiling points and interactions with a polar stationary phase. Mass spectrometry provides definitive identification based on fragmentation patterns.

Instrumentation & Conditions:

| Parameter | Specification | Rationale |

|---|---|---|

| GC-MS System | Capillary GC with a Mass Spectrometric Detector | Provides both separation and structural information. |

| Column | DB-WAX or CP-Wax 51 for Amines, 30 m x 0.25 mm, 0.25 µm | A polar wax column provides selectivity for pyridine isomers based on polarity differences. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good efficiency. |

| Inlet Temp. | 250 °C | Ensures complete volatilization without degradation. |

| Oven Program | Start at 100 °C, hold 2 min, ramp to 240 °C at 10 °C/min, hold 5 min | Program designed to separate isomers with different boiling points. |

| MS Transfer Line | 250 °C | Prevents condensation of analytes. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |

| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Scan Range | 40 - 300 amu | Covers the molecular ion and key fragments of the isomers. |

| Sample Prep. | 1 mg/mL in Dichloromethane or Methanol | Volatile solvent suitable for GC injection. |

Method Validation: The Self-Validating System

A method is only trustworthy if it is validated for its intended purpose.[6] Following the recently updated ICH Q2(R2) guideline, the HPLC method must be validated to prove its suitability for quantifying isomeric impurities.[2][7]

-

Specificity: The method must unambiguously assess the analyte in the presence of its potential impurities. This is demonstrated by spiking the API with all known positional isomers and showing baseline resolution for each.

-

Limit of Quantitation (LOQ): This is the lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. The LOQ should be at or below the reporting threshold (typically 0.05% as per ICH Q3A).

-